molecular formula C11H14N2O B1436231 3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol CAS No. 1803585-71-8

3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol

Cat. No.: B1436231
CAS No.: 1803585-71-8
M. Wt: 190.24 g/mol
InChI Key: WMGORFRVDLNHDH-UHFFFAOYSA-N
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Description

3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol is a complex tricyclic organic compound featuring diaza and hydroxyl functional groups, positioning it as a molecule of significant interest in advanced chemical and pharmacological research. Its intricate bridged bicyclic framework is structurally analogous to other diazatricyclic compounds, such as the well-studied (-)-Cytisine, which is a potent nicotinic acetylcholine receptor (nAChR) agonist . This structural similarity suggests potential research applications in neuropharmacology, particularly in the study of receptor-ligand interactions and the development of novel neurological probes. Furthermore, related tricyclic pyridine derivatives have been investigated for their inhibitory activity against key enzymatic targets like IKK-β (I-kappa-B kinase), a central regulator of the NF-κB pathway involved in inflammatory responses and cellular survival . Consequently, this compound presents a valuable scaffold for research focused on inflammatory diseases, oncology, and signal transduction pathways. The rigid tricyclic system also makes it a promising candidate for exploration in medicinal chemistry, where it can serve as a core structure for the design and synthesis of new bioactive molecules with tailored properties. This product is strictly For Research Use Only.

Properties

IUPAC Name

3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10/h2,4,6,8,13-14H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGORFRVDLNHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC3=C2N=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Photoprecursors

  • Starting Materials : Aromatic aldehydes (e.g., o-bromobenzaldehyde), aminoacetophenones, and furan-containing nucleophiles.
  • Reactions :
    • Suzuki coupling to attach furan moieties to aromatic aldehydes.
    • Aldol condensation between the aldehyde and o-aminoacetophenone to form chalcone intermediates.
    • Michael-type conjugate addition of nucleophiles (e.g., nitromethane, diethyl malonate) to chalcones, generating photoprecursors with unsaturated pendants tethered via aniline nitrogen or carbonyl arms.

The yields for these steps range from moderate to good (approximately 27% to 89%), depending on the substrate and conditions.

Photoinduced Intramolecular Cycloaddition

  • Mechanism : Upon UV irradiation, photoprecursors generate azaxylylene intermediates via excited-state intramolecular proton transfer (ESIPT).
  • These azaxylylenes undergo intramolecular cycloaddition with tethered unsaturated groups, proceeding via either [4 + 4] or [4 + 2] cycloaddition pathways.
  • The choice of tether length and attachment point influences the cycloaddition outcome, allowing selective formation of the tricyclic core.

Rearrangement to Final Product

  • The primary photoproducts, typically secondary or tertiary anilines, spontaneously or acid-catalyzed undergo ring-opening and ring-closing rearrangements.
  • This rearrangement stabilizes the tricyclic this compound framework, often forming an oxabicyclo[3.3.1]nonadiene (oxamorphan) substructure.
  • Rearrangement is facilitated by the amino group stabilizing cationic intermediates, and can be monitored by changes in NMR coupling constants and confirmed by X-ray crystallography.

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Suzuki Coupling 2-furanboronic acid, PdCl2(PPh3)2 catalyst, 5 mol%, reflux 89 Efficient attachment of furan to aromatic aldehyde
Aldol Condensation o-aminoacetophenone, base, reflux Moderate Forms chalcone intermediate
Michael Addition Nitromethane or diethyl malonate, Pd0 catalysis Moderate Generates photoprecursors with nucleophile addition
UV Irradiation Broad-band 300–400 nm UV source, methanol solvent Variable Photoinduced azaxylylene formation and intramolecular cycloaddition
Acid-Catalyzed Rearrangement 1 vol % trifluoroacetic acid in dichloromethane (DCM) Quantitative Converts primary photoproducts to stable tricyclic hydroxy compounds

Mechanistic Insights and Structural Confirmation

  • The intramolecular cycloaddition proceeds via a stepwise mechanism in the excited triplet state, allowing both [4 + 4] and [4 + 2] pathways.
  • The stereochemistry of folding during cycloaddition is influenced by substituents such as nitromethyl groups, which favor pseudoequatorial conformations to minimize steric clashes.
  • Rearranged products show distinct NMR signatures, including increased vicinal coupling constants between vinyl protons, consistent with the formation of the tricyclic scaffold.
  • X-ray crystallography confirms the structure of key intermediates and final products, validating the proposed synthetic pathway.

Summary Table of Photoprecursors and Photoproducts

Photoprecursor ID Starting Aldehyde Nucleophile Photoproduct Type Yield (%) Notes
3 o-bromobenzaldehyde Nitromethane [4 + 4] cycloadduct 27 Isolated as single diastereomer
15,16 2-bromonicotinaldehyde Nitromethane Rearranged oxamorphan High Rearrangement spontaneous or acid-catalyzed
29-31 Cyclic ketone-derived aldehydes Diethyl malonate Polyheterocyclic tricycles Moderate Good yields, multigram scale synthesis
57 3-furylpropanal + 2-aminophenylmethanol Reductive amination + oxidation Oxabicyclo[3.3.1]nonadiene Variable Photoproducts formed spontaneously at RT

Chemical Reactions Analysis

Types of Reactions

3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol

This compound is a complex organic compound with significant potential in various scientific fields. This compound belongs to a class of diazatricyclic compounds that are characterized by their unique structural properties and biological activities. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O, and it has been studied for its applications in medicinal chemistry, materials science, and organic synthesis.

Basic Information

  • IUPAC Name : 7,8,9,10-tetrahydro-6,10-methanopyrido[3,2-b]azocin-6(5H)-ol
  • Molecular Weight : 226.70 g/mol
  • CAS Number : 1803597-70-7
  • Purity : Typically around 95% in commercial preparations

Structural Features

The compound features a bicyclic structure that incorporates nitrogen atoms within its framework, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has shown promise in drug development due to its potential pharmacological activities:

  • Antitumor Activity : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The unique nitrogen-containing structure may enhance interactions with biological targets involved in tumor growth .
  • Neuroprotective Effects : Research suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Organic Synthesis

Due to its versatile structure, this compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : The compound can be utilized as a scaffold for synthesizing more complex organic molecules with potential pharmaceutical applications .
  • Ligand Development : It has been explored as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions .

Material Science

The unique structural attributes of this compound have led to investigations into its use in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices has been studied for the development of new materials with enhanced properties such as thermal stability and mechanical strength .

Biochemical Research

In biochemical research contexts:

  • Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes related to metabolic pathways in various organisms .

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotective Mechanisms

In vitro studies assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings suggested that it effectively reduced reactive oxygen species levels and protected neuronal cells from apoptosis.

Mechanism of Action

The mechanism of action of 3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6,10-tetraen-1-ol (SK2)

Structural Differences :

  • SK2 contains two oxygen atoms (12,13-dioxa) and a nitro group at position 10, unlike the hydroxyl group in the main compound.
  • The tricyclic core is similar but includes additional substituents that enhance its electron-withdrawing properties.

Table 1: SK2 vs. 3,8-Diazatricyclo Compound

Feature 3,8-Diazatricyclo Compound SK2
Key Substituents Hydroxyl (-OH) at C9 Nitro (-NO₂) at C10, butoxy at C6
Molecular Formula C₁₁H₁₄N₂O C₁₇H₁₉N₃O₅
Biological Activity Scaffold for drug design Radiosensitizer for oral cancer
ROS Dependency Not reported Critical for apoptosis and DNA damage

4-Bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one

Structural Differences :

  • A bromine atom at C4 and a methyl group at C9 replace the hydroxyl group.
  • Contains an oxa (oxygen) and diazatricyclo core with a ketone at C11.

Potential Applications:

  • The bromine substituent may enhance electrophilic reactivity , making it suitable for cross-coupling reactions in medicinal chemistry .

9,10-Dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-12-carboxylic Acid

Structural Differences :

  • Carboxylic acid group at C12 and methyl groups at C9 and C10.
  • Lacks the hydroxyl group but includes a ketone (C11) and oxygen in the tricyclic system.

Properties :

  • Molecular Weight : 261.27 g/mol.
  • Acidity : Predicted pKa ~3.63, suggesting moderate solubility in aqueous environments .

7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one Derivatives

Example : A derivative with a quinazoline substituent (European Patent Bulletin) acts as a circadian rhythm stabilizer .

  • Key Feature: The 1,3-benzodioxol-5-ylamino group enhances binding to biological targets involved in circadian regulation.

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) in SK2 enhances ROS generation and radiosensitization .
  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in 3,8-diazatricyclo may facilitate hydrogen bonding, while carboxylic acid derivatives improve solubility and ionizability .

Biological Activity

3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol is a complex organic compound with significant biological activity. Its unique structure enables various interactions at the molecular level, which can lead to promising applications in pharmacology and medicinal chemistry.

  • Molecular Formula: C11_{11}H14_{14}N2_2O
  • Molecular Weight: 226.70 g/mol
  • CAS Number: 1803597-70-7

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance:

  • Study Findings:
    • A study demonstrated that this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Antifungal Activity

In addition to its antibacterial effects, the compound has also been tested for antifungal activity:

  • Study Findings:
    • The compound was found to inhibit the growth of several fungal strains including Candida albicans and Aspergillus niger, with varying degrees of effectiveness .
Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with bacterial cell membranes or inhibits essential enzymatic pathways involved in cell wall synthesis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Resistance
    • Researchers evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria.
    • Results indicated that the compound could serve as an alternative treatment option for infections caused by resistant strains.
  • In Vivo Studies
    • Animal models have been used to assess the safety and efficacy of this compound in treating systemic infections.
    • Preliminary findings suggest a favorable safety profile with significant reductions in bacterial load compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,8-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-9-ol, and how can structural purity be validated?

  • Methodological Answer : Synthesis of tricyclic nitrogen-oxygen heterocycles often involves cyclocondensation reactions or multi-step protocols using catalysts like AlCl₃ (e.g., triazine derivatives in ). Post-synthesis, validate purity via HPLC coupled with mass spectrometry (ESI+/-) and confirm structural integrity using ¹H-NMR (e.g., aromatic proton shifts at δ 6.88–8.33 ppm in ) and IR spectroscopy (C=O stretches ~1650–1700 cm⁻¹). For crystallographic validation, use SHELX programs for X-ray diffraction refinement .

Q. How can researchers characterize the compound’s reactivity and stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and monitor degradation via TLC or LC-MS. For reactivity, assess nucleophilic/electrophilic sites via computational modeling (DFT) and experimental probes like Grignard reagents or acylation agents. Stability in biological matrices (e.g., plasma) requires incubation at 37°C followed by LC-MS quantification .

Advanced Research Questions

Q. How should researchers address conflicting data on the compound’s mechanism of action in apoptosis induction?

  • Methodological Answer : Discrepancies in apoptosis pathways (e.g., caspase-8 vs. caspase-9 dominance) may arise from cell-line-specific redox environments. Use a multi-assay approach:

  • Quantify Annexin V/PI staining (flow cytometry) to distinguish early/late apoptosis.
  • Measure caspase-3/8/9 activation (fluorometric assays) and validate with pan-caspase inhibitors (e.g., Z-VAD-FMK).
  • Correlate with oxidative stress markers (ROS via DCFDA, mitochondrial superoxide via MitoSOX) and confirm using NAC pretreatment ().
  • Triangulate data across multiple cell lines (e.g., Ca9-22 vs. CAL 27 in ) to identify context-dependent mechanisms .

Q. What strategies optimize experimental design for studying ROS-dependent cytotoxicity without confounding artifacts?

  • Methodological Answer :

  • Dose Optimization : Pre-screen ROS induction (e.g., 10–50 μM SK2 in ) to avoid non-specific necrosis.
  • Controls : Include NAC (5 mM) to confirm ROS-mediated effects and catalase/SOD to isolate mitochondrial vs. cytosolic ROS.
  • Time-Course Analysis : Measure ROS (flow cytometry) and MMP depolarization (JC-1 dye) at 6/12/24h to capture dynamic responses.
  • Secondary Validation : Assess DNA damage via γH2AX foci (immunofluorescence) and 8-OHdG ELISA ().

Q. How can researchers resolve contradictions in cell-cycle arrest profiles (e.g., G2/M vs. sub-G1) across studies?

  • Methodological Answer : Variability may stem from differential DNA damage repair efficiency or cell-type-specific checkpoints.

  • Perform synchronized cell-cycle studies (thymidine block) before treatment.
  • Compare checkpoint kinase activity (p-Chk1/Chk2, Western blot) and cyclin B1/CDK1 expression.
  • Use comet assays to quantify DNA strand breaks and correlate with cell-cycle phase distribution .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in analogues?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with substitutions at the hydroxyl group (e.g., esterification, glycosylation) or diaza sites ( ).
  • In Silico Screening : Dock analogues into target proteins (e.g., Bcl-2, caspase-3) using AutoDock Vina.
  • Biological Testing : Rank potency via IC₅₀ assays (ATP cell viability) and correlate with logP/logD values (lipophilicity) .

Data Analysis and Interpretation

Q. How should researchers statistically validate synergistic effects in combination therapies (e.g., X-ray + SK2)?

  • Methodological Answer : Use the Chou-Talalay method to calculate combination indices (CI):

  • CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
  • Validate with Bliss independence models and dose-reduction indices (DRI) to quantify therapeutic advantage.
  • Replicate experiments ≥3 times and apply ANOVA with post-hoc Tukey tests ().

Q. What approaches mitigate batch-to-batch variability in compound synthesis for reproducibility?

  • Methodological Answer :

  • Standardize reaction conditions (temperature, solvent purity, inert atmosphere).
  • Implement QC checkpoints: Intermediate NMR (e.g., diastereomeric ratio), chiral HPLC for enantiopurity.
  • Use DOE (Design of Experiments) to identify critical process parameters (e.g., catalyst loading, reaction time).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
Reactant of Route 2
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol

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